REACTION_CXSMILES
|
[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:16]=[CH:17][C:18]=2[CH3:19])[C:10]([NH:12][CH:13]2[CH2:15][CH2:14]2)=[O:11])[N:5]=[C:4](OCC)[C:3]=1[C:23](=[O:30])[C:24]1[CH:29]=[CH:28][CH:27]=[CH:26][CH:25]=1.CCN=C=NCCCN(C)C.C1C=CC2N(O)N=NC=2C=1.C(N(C(C)C)CC)(C)C.C1(N)CC1>CN(C=O)C>[NH2:1][C:2]1[N:6]([C:7]2[CH:8]=[C:9]([CH:16]=[CH:17][C:18]=2[CH3:19])[C:10]([NH:12][CH:13]2[CH2:14][CH2:15]2)=[O:11])[N:5]=[CH:4][C:3]=1[C:23](=[O:30])[C:24]1[CH:25]=[CH:26][CH:27]=[CH:28][CH:29]=1
|
Name
|
acid 4
|
Quantity
|
46 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=NN1C=1C=C(C(=O)NC2CC2)C=CC1C)OCC)C(C1=CC=CC=C1)=O
|
Name
|
|
Quantity
|
57.5 g
|
Type
|
reactant
|
Smiles
|
CCN=C=NCCCN(C)C
|
Name
|
|
Quantity
|
41.4 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
76.6 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N(CC)C(C)C
|
Name
|
|
Quantity
|
1.9 L
|
Type
|
solvent
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
20.6 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
9.36 g
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution was stirred for 20 minutes at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Then it was cooled to 15-20° C.
|
Type
|
STIRRING
|
Details
|
stirred at room temperature
|
Type
|
WAIT
|
Details
|
After 14 hours
|
Duration
|
14 h
|
Type
|
STIRRING
|
Details
|
stirring
|
Type
|
WAIT
|
Details
|
was continued for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
DMF was removed under reduced pressure at 50-55° C
|
Type
|
ADDITION
|
Details
|
To the residue EtOAc (1 L) and water (500 ml) were added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted
|
Type
|
CUSTOM
|
Details
|
the organic layer was collected
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with EtOAc (2×250 ml)
|
Type
|
WASH
|
Details
|
The combined organic layer was washed with sodium bicarbonate (2×500 ml) and brine (2×500 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
To the residue EtOAc/dichloromethane /hexane (50 ml/50 ml/50 ml) was added
|
Type
|
STIRRING
|
Details
|
the mixtue was stirred for 10 minutes
|
Duration
|
10 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=NN1C=1C=C(C(=O)NC2CC2)C=CC1C)C(C1=CC=CC=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 34.1 g | |
YIELD: PERCENTYIELD | 65.7% | |
YIELD: CALCULATEDPERCENTYIELD | 66.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |